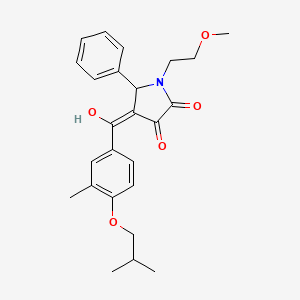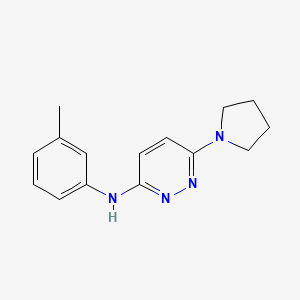![molecular formula C15H22ClN3O B5490288 N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NPC-15437 belongs to the class of urea derivatives and has a molecular weight of 337.88 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea is not fully understood. However, it has been proposed that N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea acts by inhibiting the activity of certain enzymes, such as tyrosine kinases and proteasomes, which are involved in cell growth and survival. N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to induce apoptosis and inhibit cell growth by downregulating the expression of certain genes involved in cell proliferation. In diabetes research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter proteins and enhancing insulin signaling. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to protect against oxidative stress and improve cognitive function by reducing the production of reactive oxygen species and enhancing mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in lab experiments include its synthetic accessibility, high purity, and well-characterized chemical properties. N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea can also be easily modified to generate new derivatives with potentially improved therapeutic properties. However, the limitations of using N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea research. One potential direction is to investigate the therapeutic potential of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in other diseases, such as cardiovascular diseases and inflammatory disorders. Another potential direction is to develop new derivatives of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea with improved pharmacological properties, such as increased solubility and reduced toxicity. Furthermore, the exact mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with ethyl carbamate to form N-(4-chlorophenyl) carbamate. The intermediate is then reacted with 1-methyl-4-piperidone to form N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea. The final product can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to inhibit the growth of breast cancer cells and induce apoptosis. In diabetes research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to protect against oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1-methylpiperidin-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-19-10-7-12(8-11-19)6-9-17-15(20)18-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMXBYXWVRCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(1-methylpiperidin-4-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[2-(dimethylamino)-2-oxoethyl]amino}-2-oxoethyl)-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490206.png)
![4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid](/img/structure/B5490213.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5490218.png)
![N-cyclopropyl-7-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5490221.png)

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5490243.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5490245.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5490251.png)
![1-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5490259.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5490270.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5490275.png)

![ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B5490296.png)